3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15064498
Molecular Formula: C20H30N4O2S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N4O2S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |
| Standard InChI Key | VZOSZRUJMFXHOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |
Introduction
3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the tetrahydroquinazoline class. Its molecular formula is C20H30N4O2S, with a molecular weight of approximately 390.55 g/mol. This compound features a tetrahydroquinazoline core with a diethylamino group and an isopentyl group, contributing to its potential biological activities. The presence of a thioxo group and a carboxamide functionality suggests unique chemical properties and biological interactions.
Synthesis
The synthesis of 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds related to tetrahydroquinazolines exhibit a range of biological activities, including antimicrobial and anticancer effects. The presence of a diethylamino group in this compound may indicate potential central nervous system activity. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
Potential Applications:
-
Central Nervous System (CNS) Activity: Due to the diethylamino moiety.
-
Antimicrobial and Anticancer Activities: Similar to other tetrahydroquinazoline derivatives.
-
Pharmacological Agent: Potential due to its structural attributes.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Oxo-1,2,3,4-tetrahydroquinazoline | Lacks thioxo group | Antimicrobial |
| N-Isopropyl-4-oxo-2-thioxo-tetrahydroquinazoline | Similar core structure | Anticancer |
| 2-Diethylaminoethyl 3-Oxobutanoate | Contains diethylamino | CNS activity |
These comparisons highlight the diversity within the tetrahydroquinazoline class and underscore the unique structural features contributing to distinct biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume